molecular formula C10H10N2O B1403043 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile CAS No. 1346576-02-0

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile

Cat. No. B1403043
M. Wt: 174.2 g/mol
InChI Key: SMGBURLUQWAZGR-UHFFFAOYSA-N
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Patent
US08637509B2

Procedure details

To a stirring solution of ethanol (5 mL) were suspended 1-cyclopropyl-1,3-butanedione (505 mg, 3.00 mmol) and cyanoacetamide (252 mg, 3.00 mmol), and the heterogenous contents heated until homogenous (ca. 75° C.). Next added piperidine (0.395 mL, 4.00 mmol), and the mixture was stirred with warming at reflux for 30 min. The reaction mixture was allowed to cool to room temperature, wherein precipitation ensued. The solid precipitate was filtered and set aside. The filtrate was concentrated in vacuo, and the oily residue treated with minimal EtOAc and then 10 mL hexanes to afford a 2nd crop of solid. The solid product crops were combined, suspended in water (7 mL), vigorously stirred, and vacuum filtered to afford a nearly white solid as 380 mg (73%). LCMS E-S (M+H)=175.1. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.01-1.09 (m, 2H), 1.28 (dd, J=8.59, 2.27 Hz, 2H), 1.95-2.01 (m, 1H), 2.43 (s, 3H), 5.82 (s, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step Two
Quantity
252 mg
Type
reactant
Reaction Step Three
Quantity
0.395 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]1([C:7](=O)[CH2:8][C:9](=O)[CH3:10])[CH2:6][CH2:5]1.[C:13]([CH2:15][C:16]([NH2:18])=[O:17])#[N:14].N1CCCCC1>O>[CH:4]1([C:7]2[NH:18][C:16](=[O:17])[C:15]([C:13]#[N:14])=[C:9]([CH3:10])[CH:8]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
505 mg
Type
reactant
Smiles
C1(CC1)C(CC(C)=O)=O
Step Three
Name
Quantity
252 mg
Type
reactant
Smiles
C(#N)CC(=O)N
Step Four
Name
Quantity
0.395 mL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
wherein precipitation
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the oily residue treated with minimal EtOAc
CUSTOM
Type
CUSTOM
Details
10 mL hexanes to afford a 2nd crop of solid
STIRRING
Type
STIRRING
Details
vigorously stirred
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
to afford a nearly white solid as 380 mg (73%)

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=CC(=C(C(N1)=O)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.